BMS-986133 -

BMS-986133

Catalog Number: EVT-1534381
CAS Number:
Molecular Formula: C26H23ClFN7O
Molecular Weight: 503.97
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-986133 is a γ-secretase modulator.
Overview

BMS-986133 is a compound developed by Bristol-Myers Squibb, primarily recognized for its potential therapeutic applications in the treatment of various diseases. Specifically, it is classified as a selective inhibitor of the protein tyrosine kinase, which plays a critical role in cellular signaling pathways. This compound is part of a broader class of drugs designed to modulate immune responses and has garnered attention for its implications in treating autoimmune diseases and certain cancers.

Source and Classification

BMS-986133 originates from research conducted by Bristol-Myers Squibb, a prominent biopharmaceutical company known for its focus on innovative medicines. The classification of BMS-986133 falls under small molecule inhibitors, specifically targeting kinases involved in critical signaling pathways within cells. This classification allows it to potentially affect various biological processes, including cell proliferation and immune response modulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of BMS-986133 involves several intricate steps typical of organic synthesis in medicinal chemistry. The process begins with the preparation of key intermediates through reactions such as:

  1. Rhodium-Catalyzed Asymmetric Conjugate Addition: This method is crucial for introducing chirality into the compound.
  2. Functional Group Transformations: Various transformations are employed to modify functional groups, enhancing the biological activity and selectivity of the compound.

The detailed synthetic pathway includes:

  • Starting materials that undergo multiple reactions to construct the core structure.
  • Utilization of protecting groups to ensure selectivity during synthesis.
  • Purification techniques such as chromatography to isolate the final product with high purity.
Molecular Structure Analysis

Structure and Data

BMS-986133 features a complex molecular structure characterized by multiple chiral centers, which contribute to its specificity and potency as an inhibitor. The molecular formula can be represented as CXXHXXNXOXC_{XX}H_{XX}N_{X}O_{X}, where the exact numbers depend on the specific structural modifications made during synthesis.

The three-dimensional structure of BMS-986133 can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its binding interactions with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of BMS-986133 is primarily dictated by its functional groups, which allow it to engage in various biochemical interactions. Key reactions include:

  • Enzyme Inhibition: BMS-986133 interacts with specific kinases, inhibiting their activity and thereby altering downstream signaling pathways.
  • Binding Affinity Studies: Techniques such as surface plasmon resonance are used to quantify the binding affinity of BMS-986133 to its target proteins, providing vital data on its efficacy.
Mechanism of Action

Process and Data

BMS-986133 exerts its pharmacological effects through selective inhibition of specific protein kinases involved in immune response regulation. The mechanism can be summarized as follows:

  1. Target Binding: The compound binds to the ATP-binding site of the kinase.
  2. Inhibition of Phosphorylation: By occupying this site, BMS-986133 prevents the phosphorylation of substrate proteins, disrupting signaling cascades that lead to cellular activation or proliferation.
  3. Downstream Effects: This inhibition results in altered cell signaling that can suppress inflammatory responses or tumor growth.

Quantitative data from preclinical studies indicate significant reductions in disease markers associated with targeted conditions when treated with BMS-986133.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BMS-986133 exhibits distinct physical properties that influence its behavior in biological systems:

  • Solubility: Solubility profiles are critical for determining bioavailability; BMS-986133 may exhibit varying solubility in different solvents.
  • Stability: The compound's stability under physiological conditions is essential for its efficacy; studies typically assess degradation rates over time.

Relevant data include melting point, boiling point, and spectral data (NMR, IR) that characterize the compound's identity.

Applications

Scientific Uses

BMS-986133 is primarily explored for its applications in treating autoimmune diseases such as rheumatoid arthritis and certain cancers. Its role as a selective kinase inhibitor positions it as a promising candidate for:

  • Clinical Trials: Ongoing research aims to evaluate its safety and efficacy in human subjects.
  • Combination Therapies: Investigating synergistic effects when used alongside other therapeutic agents to enhance treatment outcomes.
Introduction to BMS-986133 and γ-Secretase Modulation

Chemical Classification and Structural Properties of BMS-986133

BMS-986133, chemically designated as (S,Z)-17-(4-chloro-2-fluorophenyl)-34-(3-methyl-1H-1,2,4-triazol-1-yl)-16,17-dihydro-15H-4-oxa-2,9-diaza-1(2,4)-cyclopenta[d]pyrimidina-3(1,3)-benzenacyclononaphan-6-ene, belongs to the bicyclic pyrimidine class of synthetic organic compounds. Its molecular formula is C₃₀H₃₃N₅O₂, with a molecular weight of 495.627 g/mol and a monoisotopic mass of 495.263 Da [2] [5]. The compound features:

  • Stereochemical complexity: An (S)-configured chiral center and a (Z)-alkene, both critical for target engagement.
  • Heterocyclic architecture: A fused cyclopenta[d]pyrimidine core linked to a triazole-substituted benzene ring via an oxa-diazacyclononaphane bridge [5] [8].
  • Pharmacophore elements: The 3-methyl-1,2,4-triazole moiety and fluorine/chlorine substitutions enhance γ-secretase binding and blood-brain barrier permeability (calculated XLogP: 4.7) [5].

Table 1: Physicochemical Profile of BMS-986133

PropertyValue
Molecular FormulaC₃₀H₃₃N₅O₂
Exact Mass495.263 Da
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Topological Polar Surface Area77.99 Ų
SolubilitySoluble in DMSO
Chiral Centers1 (S-configuration)

The compound’s 3D conformation enables precise interaction with the allosteric binding pocket of presenilin-1, γ-secretase’s catalytic subunit. This binding shifts Aβ production toward shorter peptides without inhibiting overall enzyme activity [2] .

Role of γ-Secretase Modulators (GSMs) in Neurodegenerative Disease Research

γ-Secretase modulators represent a therapeutic subclass distinct from inhibitors (GSIs) due to their mechanism:

  • Substrate selectivity: GSMs alter γ-secretase processivity—the stepwise proteolytic trimming of amyloid precursor protein C-terminal fragments (APP-CTFs). This reduces neurotoxic Aβ42/Aβ43 while increasing Aβ37/Aβ38, without blocking Notch or other substrate cleavages [1] [4] [10].
  • Mechanistic advantage: Unlike GSIs (e.g., Semagacestat), which cause toxic APP-CTF accumulation and Notch-related adverse effects, GSMs maintain physiological γ-secretase functions [10].

BMS-986133 exemplifies translatable pharmacology: Preclinical studies in rats, dogs, and non-human primates demonstrated dose-dependent reductions in cerebrospinal fluid (CSF) Aβ42 (↓40–60%) and Aβ40 (↓20–30%), with commensurate increases in Aβ38 (↑70–90%) and Aβ37 (↑50–80%). Critically, this profile was replicated in human Phase I trials, confirming conserved mechanisms across species [2] [8].

Table 2: Aβ Modulation by BMS-986133 Across Species

SpeciesAβ42 ReductionAβ38 IncreaseKey Observation
Rat~50%~90%Brain/CSF effects correlated
Dog~60%~80%Time-dependent kinetics
Monkey~55%~85%Sustained response (>24h)
Human~45%~75%Robust translation of preclinical data

Scientific Rationale for Targeting Aβ Peptides in Alzheimer’s Disease Pathogenesis

The amyloid cascade hypothesis positions Aβ dyshomeostasis as the initiating factor in AD pathogenesis. Key evidence supporting BMS-986133’s mechanism includes:

  • Pathogenic Aβ signatures: Aβ42 and Aβ43 exhibit heightened aggregation propensity and initiate oligomerization. Familial AD (FAD)-linked presenilin mutations impair γ-secretase processivity, elevating Aβ42/Aβ40 ratios by 2–5-fold. This correlates with earlier symptom onset (e.g., PS1 L166P mutation: onset <30 years) [1] [9].
  • Protective short Aβ peptides: Aβ37, Aβ38, and Aβ40 antagonize Aβ42 fibrillization. In FAD carriers, higher CSF Aβ38 levels delay cognitive decline by 10–15 years. GSMs restore Aβ homeostasis by enhancing γ-secretase’s carboxypeptidase-like activity, converting Aβ42→Aβ38 and Aβ43→Aβ37 [1] [4] [9].

Table 3: Pathogenic vs. Protective Aβ Peptides in AD

Aβ SpeciesRole in ADAggregation PropensityTherapeutic Modulation
Aβ42/Aβ43Core plaque componentsHigh (nucleation catalysts)↓ by BMS-986133
Aβ40Moderate inhibitorIntermediateSlight reduction by GSMs
Aβ37/Aβ38Aggregation blockersLow↑↑ by BMS-986133

Genetic and biochemical studies confirm that Aβ42/43: Aβ37/38 ratios predict disease severity better than absolute Aβ42. BMS-986133 shifts this balance toward neuroprotective peptides, directly countering the molecular defect in sporadic and familial AD [1] [9] [10].

Properties

Product Name

BMS-986133

IUPAC Name

(S,Z)-17-(4-Chloro-2-fluorophenyl)-34-(3-methyl-1H-1,2,4-triazol-1-yl)-16,17-dihydro-15H-4-oxa-2,9-diaza-1(2,4)-cyclopenta[d]pyrimidina-3(1,3)-benzenacyclononaphan-6-ene

Molecular Formula

C26H23ClFN7O

Molecular Weight

503.97

InChI

InChI=1S/C26H23ClFN7O/c1-15-30-14-35(34-15)22-9-5-17-13-23(22)36-11-3-2-10-29-25-20-8-7-19(24(20)32-26(31-17)33-25)18-6-4-16(27)12-21(18)28/h2-6,9,12-14,19H,7-8,10-11H2,1H3,(H2,29,31,32,33)/b3-2-/t19-/m0/s1

InChI Key

JLVFUZIDKWOYOX-AXMVSILFSA-N

SMILES

CC(N=C1)=NN1C2=C(OC/C=C\CN3)C=C(NC4=NC([C@H](C5=C(F)C=C(Cl)C=C5)CC6)=C6C3=N4)C=C2

Solubility

Soluble in DMSO

Synonyms

BMS986133; BMS 986133; BMS-986133

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.